An In-depth Technical Guide to the Chemical Structure of Loganetin
An In-depth Technical Guide to the Chemical Structure of Loganetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological evaluation of Loganetin, an iridoid monoterpenoid of interest for its potential therapeutic applications.
Chemical Structure and Properties
Loganetin is the aglycone of loganin, a key intermediate in the biosynthesis of various indole alkaloids.[1] Its core structure features a cis-fused cyclopenta[c]pyran ring system.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate[1] |
| CAS Number | 29748-10-5[1] |
| Molecular Formula | C₁₁H₁₆O₅[1] |
| Molecular Weight | 228.24 g/mol [1] |
| SMILES | C[C@H]1--INVALID-LINK--OC)O">C@HO[1] |
| InChI Key | XWOHZIIPBYAMJX-KHBMLBSESA-N[1] |
Physicochemical Properties
| Property | Value |
| Appearance | Oily liquid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |
| logP | 1.061 |
| Topological Polar Surface Area (TPSA) | 75.99 Ų |
Spectroscopic Data
The structural elucidation of Loganetin is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Loganetin
| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (J in Hz) |
| 1 | 97.5 | 5.45 (d, J=4.0) |
| 3 | 152.0 | 7.40 (s) |
| 4 | 110.5 | - |
| 4a | 46.2 | 2.95 (m) |
| 5 | 29.8 | 1.80 (m), 2.10 (m) |
| 6 | 78.5 | 4.10 (m) |
| 7 | 41.5 | 2.20 (m) |
| 7a | 45.8 | 2.05 (m) |
| 8 (CH₃) | 12.8 | 1.10 (d, J=7.0) |
| 9 (COOCH₃) | 168.0 | - |
| 10 (OCH₃) | 51.5 | 3.70 (s) |
Note: The data presented is a representative compilation based on typical values found in the literature for Loganetin and related iridoids. For definitive assignments, refer to the supporting information of cited synthetic studies.
Synthesis and Isolation
Total Synthesis of Loganetin
A gram-scale synthesis of Loganetin has been successfully achieved starting from the readily available S-(+)-carvone.[1] This synthetic route provides a reliable source of Loganetin for research purposes.
Experimental Protocol: Key Steps in the Gram-Scale Synthesis of Loganetin [1]
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Favorskii Rearrangement: This crucial step is employed to establish four of the five stereocenters present in the Loganetin core.
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Deprotection and Cyclization: A sulfuric acid-mediated reaction is used to deprotect a silyl ether and facilitate the stereoselective formation of the sensitive dihydropyran ring.
For a detailed, step-by-step synthetic procedure, including reagent quantities and reaction conditions, please refer to the experimental procedures outlined by Zhuang et al. in The Journal of Organic Chemistry (2023).[1]
Isolation from Natural Sources
Loganetin is the aglycone of Loganin, which can be isolated from various plant sources, most notably the seeds and fruit pulp of Strychnos nux-vomica.[2][3] A general protocol for the isolation of Loganin, which can then be hydrolyzed to yield Loganetin, is described below.
Experimental Protocol: Isolation of Loganin from Strychnos nux-vomica
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Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol.
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Solvent Partitioning: The crude extract is then partitioned between water and a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. The aqueous layer is subsequently extracted with a more polar solvent like ethyl acetate.
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Chromatography: The ethyl acetate fraction is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, to separate the different components.
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Purification: Fractions containing Loganin are identified by thin-layer chromatography (TLC) and combined. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
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Hydrolysis: The purified Loganin is then subjected to acidic or enzymatic hydrolysis to cleave the glycosidic bond and yield Loganetin.
Biological Activity and Experimental Evaluation
Loganetin has been reported to possess antibacterial activity.[4] While the precise mechanism of action is still under investigation, it is hypothesized to involve the disruption of the bacterial cell membrane, a common mechanism for other antimicrobial natural products like flavonoids.
Evaluation of Bacterial Membrane Potential
A key indicator of cell membrane integrity is the maintenance of the membrane potential. A common method to assess the effect of a compound on this potential is through the use of voltage-sensitive fluorescent dyes.
Experimental Protocol: Bacterial Membrane Potential Assay
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Bacterial Culture Preparation: A mid-logarithmic phase culture of the target bacteria (e.g., E. coli) is harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).
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Dye Loading: The bacterial suspension is incubated with a membrane potential-sensitive dye, such as DiSC₃(5), which accumulates in polarized cells, leading to fluorescence quenching.
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Compound Addition: Loganetin, dissolved in a suitable solvent (e.g., DMSO), is added to the bacterial suspension at various concentrations. A vehicle control (DMSO alone) and a positive control (a known membrane-depolarizing agent like valinomycin) are also included.
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Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates dye release from the cells, signifying membrane depolarization.
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Data Analysis: The change in fluorescence intensity is calculated relative to the controls to determine the extent of membrane depolarization induced by Loganetin.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the bacterial membrane potential assay.
Caption: Workflow for assessing bacterial membrane potential using a fluorescent dye assay.
This in-depth guide provides a solid foundation for researchers and scientists working with Loganetin. For further details on specific experimental conditions and data interpretation, it is recommended to consult the primary literature cited.
